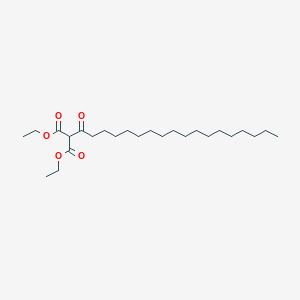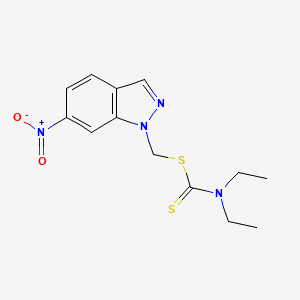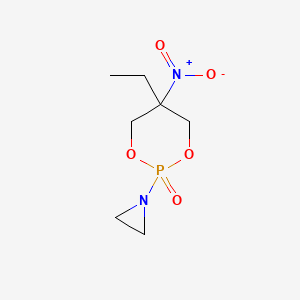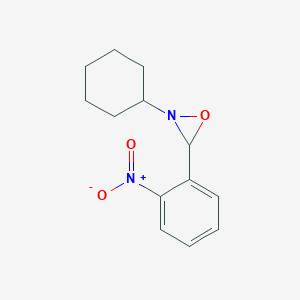
Butyl prop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are organic compounds that belong to the ester family. These compounds are commonly used in various industrial applications due to their unique chemical properties. They are often utilized as monomers in the production of polymers and copolymers, which are essential in the manufacturing of plastics, coatings, adhesives, and other materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate typically involves esterification reactions. For instance, butyl prop-2-enoate can be synthesized by the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Industrial Production Methods
Industrial production of these esters often involves large-scale esterification processes. The raw materials, such as acrylic acid and the corresponding alcohols (n-butanol, ethanol, and methanol), are reacted in the presence of catalysts under controlled temperature and pressure conditions. The products are then purified through distillation and other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate undergo various chemical reactions, including:
Polymerization: These esters can polymerize to form homopolymers or copolymers.
Hydrolysis: They can be hydrolyzed to produce the corresponding alcohols and acids.
Transesterification: These esters can undergo transesterification reactions to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Polymerization: Polymers and copolymers used in plastics, coatings, and adhesives.
Hydrolysis: Corresponding alcohols (n-butanol, ethanol, methanol) and acids (acrylic acid, methacrylic acid).
Transesterification: Different esters depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate have various scientific research applications:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biomaterials and drug delivery systems.
Medicine: Investigated for their potential use in medical adhesives and coatings for medical devices.
Industry: Employed in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of these esters involves their ability to undergo polymerization and other chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in polymerization, the ester groups react with initiators to form long polymer chains. In biological applications, the esters may interact with cellular components to achieve the desired effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl methacrylate
- Ethyl acrylate
- Butyl acrylate
- 2-Hydroxyethyl acrylate
Uniqueness
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are unique due to their specific chemical structures, which impart distinct properties such as reactivity and solubility. These properties make them suitable for specific industrial and research applications that similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
25767-43-5 |
|---|---|
Molekularformel |
C17H28O6 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
butyl prop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.2C5H8O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h4H,2-3,5-6H2,1H3;1H2,2-3H3;3H,1,4H2,2H3 |
InChI-Schlüssel |
RQXFWVUFHGHTKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)OC |
Physikalische Beschreibung |
Liquid; Dry Powder |
Verwandte CAS-Nummern |
25767-43-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



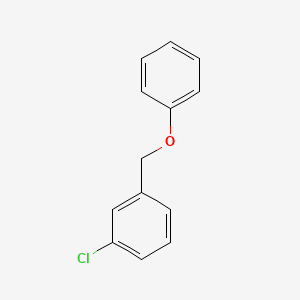
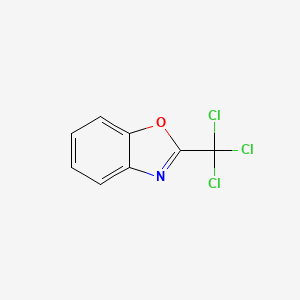
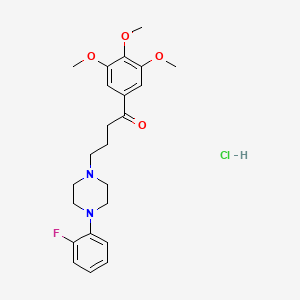
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
